

Application Note: One-Pot Synthesis of - Unsaturated Cyclopropyl Amides

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Compound of Interest

Compound Name: (2E)-3-cyclopropylbut-2-enamide

Cat. No.: B13902335

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Executive Summary & Scientific Rationale

The

-unsaturated amide functionality is the cornerstone of Targeted Covalent Inhibitors (TCIs). This electrophilic "warhead" enables irreversible binding to nucleophilic cysteine residues in kinase targets (e.g., BTK, EGFR, JAK3). The incorporation of a cyclopropyl group—either on the amide nitrogen (N-cyclopropyl) or the

-carbon—modulates metabolic stability, conformational entropy, and electrophilicity.

Traditional synthesis often involves multi-step sequences: acid chloride formation, isolation, and subsequent amidation. This guide presents three validated one-pot methodologies that integrate activation and coupling, reducing solvent waste and processing time while maximizing yield.

Key Applications

- Covalent Kinase Inhibitors: Synthesis of acrylamide warheads (e.g., Trametinib analogs).
- Metabolic Stability: Cyclopropyl groups resist P450 oxidation better than acyclic alkyls.

- Fragment-Based Drug Discovery (FBDD): Rapid library generation of electrophilic fragments.

Methodology Analysis

Method A: Horner-Wadsworth-Emmons (HWE)

Olefination

Best for: Constructing the alkene and amide simultaneously from aldehydes. Mechanism: Reaction of a phosphonate-stabilized carbanion with an aldehyde.[1][2] Advantage: High E-selectivity (>95:[3]5) and convergence. Avoids handling unstable acid chlorides.

Method B: Pd-Catalyzed Aminocarbonylation

Best for: Late-stage installation of the amide from vinyl halides. Mechanism: Palladium-catalyzed insertion of CO (or CO surrogate) between a vinyl halide and cyclopropylamine. Advantage: Uses readily available aryl/vinyl halides; avoids carboxylic acid intermediates.

Method C: In-Situ Activation (T3P/HATU Coupling)

Best for: Direct conversion of acrylic acids to amides. Mechanism: Activation of the carboxylate followed by nucleophilic acyl substitution. Advantage: Operational simplicity; T3P (Propylphosphonic anhydride) offers water-soluble byproducts.

Detailed Experimental Protocols

Protocol 1: One-Pot HWE Olefination

This protocol utilizes a "masked" amide phosphonate to generate the -unsaturated amide directly from an aldehyde.

Reagents:

- Aldehyde substrate (1.0 equiv)[3]
- Diethyl (N-cyclopropylcarbamoyl)methylphosphonate (1.2 equiv) [Prepared via Arbuzov reaction or purchased]
- Base: LiCl (1.5 equiv) + DBU (1.5 equiv) [Masamune-Roush conditions]

- Solvent: Acetonitrile (MeCN) or THF (dry)

Step-by-Step Procedure:

- Activation: To a flame-dried flask under

, add LiCl (dry) and MeCN. Stir for 10 min to dissolve.
- Reagent Addition: Add Diethyl (N-cyclopropylcarbamoyl)methylphosphonate (1.2 equiv) followed by DBU (1.5 equiv). The solution may turn slightly yellow/turbid. Stir for 15 min at RT.
- Coupling: Add the aldehyde (1.0 equiv) dropwise.
- Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS for disappearance of aldehyde.
- Workup: Quench with sat.

. Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: The use of LiCl/DBU is milder than NaH and prevents epimerization of sensitive chiral centers in the aldehyde.

Protocol 2: Pd-Catalyzed Aminocarbonylation

This method uses Molybdenum Hexacarbonyl [

] as a solid CO source, avoiding high-pressure gas cylinders.

Reagents:

- Vinyl Iodide/Triflate (1.0 equiv)
- Cyclopropylamine (2.0 equiv)
- Catalyst:

(5 mol%)

- Ligand: Xantphos (5 mol%)

- CO Source:

(1.0 equiv)

- Base:

(3.0 equiv)

- Solvent: 1,4-Dioxane

Step-by-Step Procedure:

- Vessel Prep: Charge a microwave vial or pressure tube with

, Xantphos,

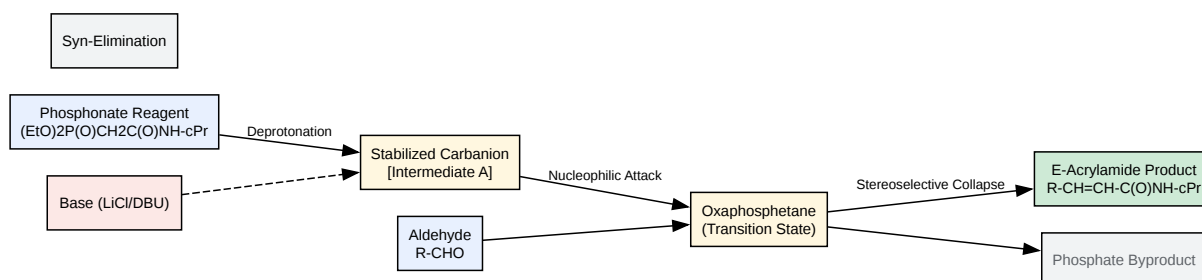
, and

.
- Substrate Addition: Add the Vinyl Iodide and 1,4-Dioxane. Seal the vessel immediately.
- Amine Addition: Inject Cyclopropylamine through the septum.
- Reaction: Heat to 80–100°C for 12 hours (or 30 min in microwave at 110°C).
- Safety: Vent the vessel carefully in a fume hood (CO gas release).
- Workup: Filter through Celite to remove Pd black. Concentrate and purify.

Visualizations & Pathways

Figure 1: Mechanistic Pathway of HWE Olefination

The following diagram illustrates the stereoselective formation of the E-alkene amide using the Masamune-Roush modification.

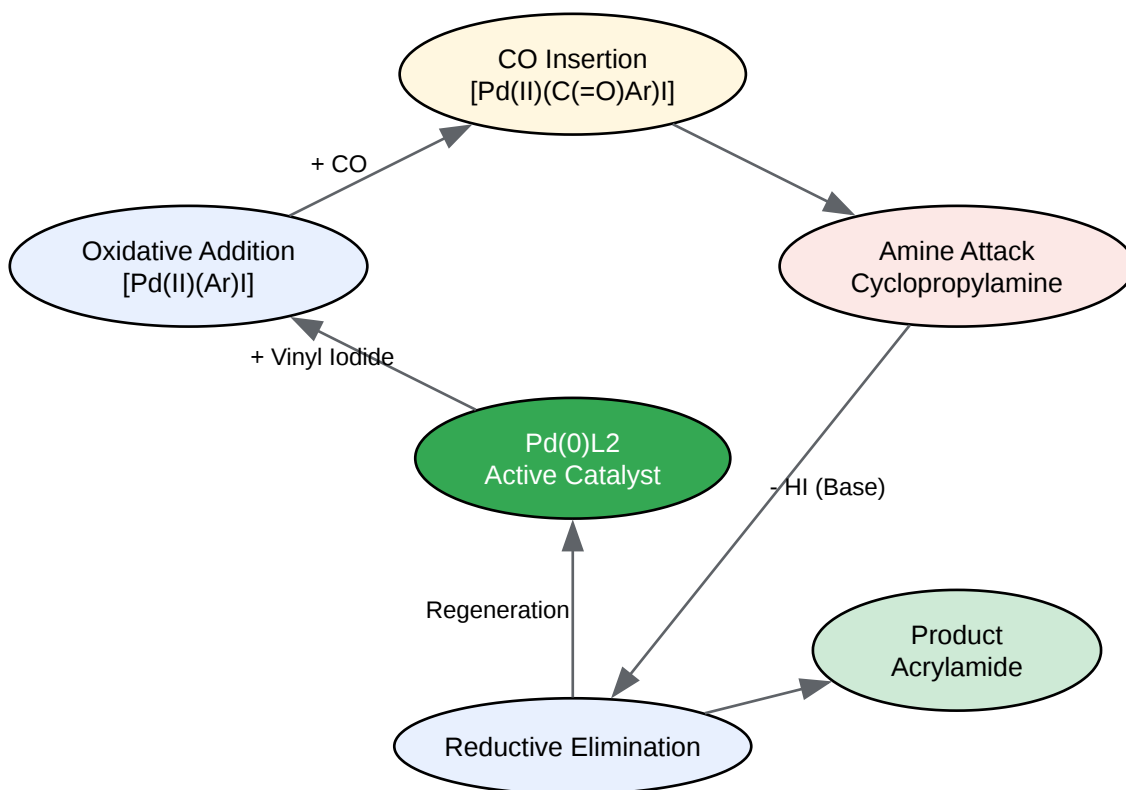


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Caption: Figure 1. Masamune-Roush HWE olefination mechanism yielding E-selective cyclopropyl acrylamides.

Figure 2: Pd-Catalyzed Aminocarbonylation Cycle

This workflow depicts the catalytic cycle transforming a vinyl halide into the amide.



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Caption: Figure 2. Catalytic cycle for the Pd-catalyzed aminocarbonylation of vinyl iodides.

Data Summary & Performance Metrics

Table 1: Comparison of One-Pot Methodologies

Feature	Method A: HWE Olefination	Method B: Aminocarbonylation	Method C: T3P Activation
Starting Material	Aldehyde	Vinyl Halide	Acrylic Acid
Reaction Type	C=C Bond Formation	C-C/C-N Bond Formation	Amide Coupling
Stereoselectivity	High (E-selective)	Retentive (depends on substrate)	N/A (Retains SM geometry)
Atom Economy	Moderate (Phosphate waste)	High	Moderate
Key Reagent	Phosphonate	Pd Catalyst + CO	T3P (Propylphosphonic anhydride)
Typical Yield	75–92%	60–85%	80–95%
Suitability	Complex aldehydes	Late-stage diversification	Robust scale-up

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